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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzaldehyde

Cat. No.: B1297750

A detailed guide for researchers, scientists, and drug development professionals on the
structural elucidation of 4-Bromo-2-nitrobenzaldehyde through Nuclear Magnetic Resonance
(NMR) spectroscopy, with a comparative analysis against structurally related alternatives.

This guide provides a comprehensive analysis of the *H and 13C NMR spectra of 4-Bromo-2-
nitrobenzaldehyde, a key aromatic building block in organic synthesis. The interpretation of its
spectral features is presented alongside a comparative study with benzaldehyde, 4-
bromobenzaldehyde, and 2-nitrobenzaldehyde. This juxtaposition allows for a deeper
understanding of the influence of bromo and nitro substituents on the chemical environment of
the aromatic ring and the aldehyde functionality.

'H and **C NMR Spectral Data Comparison

The following tables summarize the experimental *H and 3C NMR spectral data for 4-Bromo-
2-nitrobenzaldehyde and its selected analogues. Chemical shifts (d) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: *H NMR Spectral Data Comparison (Solvent: CDCls)
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Aldehyde Proton (CHO) &

Compound C
(ppm), Multiplicity

Aromatic Protons & (ppm),
Multiplicity, J (Hz)

4-Bromo-2-nitrobenzaldehyde 10.42 (s, 1H)

8.28 (d, J = 2.0 Hz, 1H, H-3),
8.01 (dd, J = 8.4, 2.0 Hz, 1H,
H-5), 7.78 (d, J = 8.4 Hz, 1H,
H-6)

7.86 (d, J = 8.0 Hz, 2H, H-2, H-

Benzaldehyde[1][2] 10.01 (s, 1H) 6), 7.61 (t, 1H, H-4), 7.51 (t,
2H, H-3, H-5)
7.82 (d, J =8.4 Hz, 2H, H-2, H-
4-Bromobenzaldehyde[3][4] 9.99 (s, 1H) 6), 7.71 (d, J = 8.4 Hz, 2H, H-
3, H-5)
) 8.12 (d, 1H), 7.96 (d, 1H), 7.81
2-Nitrobenzaldehyde[5] 10.42 (s, 1H)

(t, 1H), 7.78 (t, 1H)

Table 2: 13C NMR Spectral Data Comparison (Solvent: CDCIs)

Aldehyde Carbon (CHO) &

Compound
(ppm)

Aromatic Carbons & (ppm)

4-Bromo-2-nitrobenzaldehyde 187.5

152.3 (C-2), 137.5 (C-5), 134.2
(C-1), 131.8 (C-6), 128.9 (C-4),
125.7 (C-3)

136.4 (C-1), 134.5 (C-4), 129.7

Benzaldehyde[1][6] 192.4
(C-2, C-6), 129.0 (C-3, C-5)
135.2 (C-1), 132.4 (C-3, C-5),
4-Bromobenzaldehyde 1911
130.9 (C-2, C-6), 129.8 (C-4)
150.0 (C-2), 134.0 (C-4), 132.5
2-Nitrobenzaldehyde[5] 190.0 (C-6), 130.5 (C-5), 128.0 (C-1),

124.0 (C-3)

Experimental Protocol: NMR Spectroscopy
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A standardized protocol for acquiring high-quality *H and 3C NMR spectra of small organic

molecules like 4-Bromo-2-nitrobenzaldehyde is outlined below.

. Sample Preparation:
Weigh approximately 10-20 mg of the solid sample of 4-Bromo-2-nitrobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Ensure complete dissolution by gentle vortexing.
Transfer the solution to a clean, dry 5 mm NMR tube.
. Instrumentation and Data Acquisition:

The spectra are acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a
broadband probe.

The sample is placed in the spectrometer, and the magnetic field is locked onto the
deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For *H NMR, a standard single-pulse experiment is used. Key acquisition parameters include
a spectral width of approximately 16 ppm, a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are accumulated
to achieve a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled pulse program (e.g., zgpg30) is employed. A spectral
width of about 240 ppm, a 30-degree pulse angle, and a relaxation delay of 2 seconds are
typical parameters. A larger number of scans (e.g., 1024 or more) is generally required to
obtain adequate signal-to-noise due to the low natural abundance of the 13C isotope.

. Data Processing:

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate
the frequency-domain spectrum.
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e Phase correction (zero- and first-order) is applied to ensure all peaks have a pure absorption

lineshape.
o Baseline correction is performed to obtain a flat baseline.

e The chemical shift axis is referenced to the TMS signal at 0.00 ppm for both *H and 13C
spectra.

o For 1H spectra, signal integration is performed to determine the relative number of protons
corresponding to each resonance.

Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to elucidate a chemical structure follows a logical
progression, as illustrated in the diagram below.
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Caption: Workflow for NMR Spectral Analysis.
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Interpretation and Comparative Analysis

Aldehyde Proton (*H NMR): The aldehyde proton of 4-Bromo-2-nitrobenzaldehyde appears
as a sharp singlet at a significantly downfield chemical shift of 10.42 ppm. This pronounced
deshielding is attributed to the strong electron-withdrawing nature of both the ortho-nitro group
and the aldehyde's own carbonyl group. In comparison, the aldehyde proton of benzaldehyde
resonates at 10.01 ppm[1][2]. The presence of a bromine atom at the para position in 4-
bromobenzaldehyde has a minor effect, with the aldehyde proton appearing at 9.99 ppm[3][4].
Interestingly, the aldehyde proton of 2-nitrobenzaldehyde also appears at 10.42 ppm, indicating
that the ortho-nitro group is the dominant factor in deshielding this proton.

Aromatic Protons (*H NMR): The aromatic region of 4-Bromo-2-nitrobenzaldehyde displays
three distinct signals, consistent with its trisubstituted pattern. The proton at the 3-position (H-
3), situated between the nitro and aldehyde groups, is the most deshielded, appearing as a
doublet at 8.28 ppm with a small meta-coupling constant. The proton at the 5-position (H-5) is
observed as a doublet of doublets at 8.01 ppm, showing both ortho and meta couplings. The
proton at the 6-position (H-6) appears as a doublet at 7.78 ppm due to ortho-coupling with H-5.
This complex splitting pattern is a direct consequence of the unsymmetrical substitution. In
contrast, the more symmetrical benzaldehyde and 4-bromobenzaldehyde exhibit simpler
patterns in their aromatic regions[1][2][3][4].

Aldehyde Carbon (*3C NMR): The aldehyde carbon of 4-Bromo-2-nitrobenzaldehyde
resonates at approximately 187.5 ppm. This is upfield compared to benzaldehyde (192.4 ppm)
and 4-bromobenzaldehyde (191.1 ppm). The electron-withdrawing nitro group at the ortho
position significantly influences the electronic environment of the aldehyde carbon.

Aromatic Carbons (33C NMR): The six aromatic carbons of 4-Bromo-2-nitrobenzaldehyde are
all chemically non-equivalent and give rise to six distinct signals. The carbon bearing the nitro
group (C-2) is significantly deshielded and appears at 152.3 ppm. The other carbon signals are
assigned based on established substituent effects and 2D NMR correlation experiments. The
substitution pattern and the electronic effects of the bromo and nitro groups lead to a unique
fingerprint in the 13C NMR spectrum, allowing for unambiguous identification of the compound.

In conclusion, the *H and 3C NMR spectra of 4-Bromo-2-nitrobenzaldehyde provide detailed
structural information that is readily interpretable through the analysis of chemical shifts,
coupling constants, and splitting patterns. The comparative analysis with related
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benzaldehydes highlights the significant electronic and steric influences of the bromo and nitro
substituents on the magnetic environment of the nuclei within the molecule. This guide serves
as a valuable resource for the accurate identification and characterization of this important
synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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